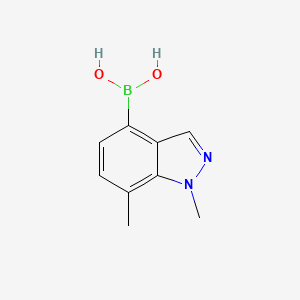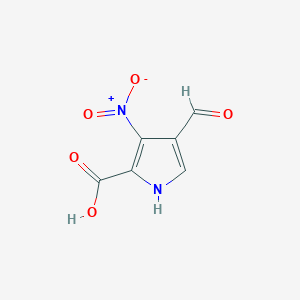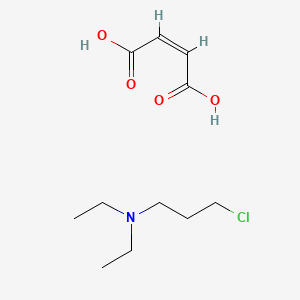
2-Ethyl-N-hydroxybenzofuran-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of AlCl3-mediated C–C followed by a C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method allows for the construction of the benzofuran ring system with high yield and fewer side reactions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-hydroxybenzofuran-3-carboximidamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
2-Ethyl-N-hydroxybenzofuran-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes, leading to their potential use as therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylbenzofuran
- N-Hydroxybenzofuran
- Benzofuran-3-carboximidamide
Uniqueness
2-Ethyl-N-hydroxybenzofuran-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, this compound may exhibit enhanced biological activities and improved pharmacokinetic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-N'-hydroxy-1-benzofuran-3-carboximidamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-10(11(12)13-14)7-5-3-4-6-9(7)15-8/h3-6,14H,2H2,1H3,(H2,12,13) |
InChI Key |
ANLQQUZJPSPFMR-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C(=N/O)/N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



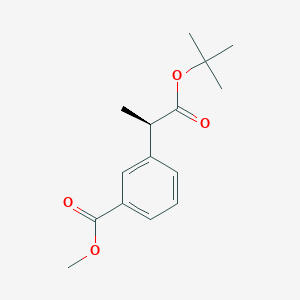
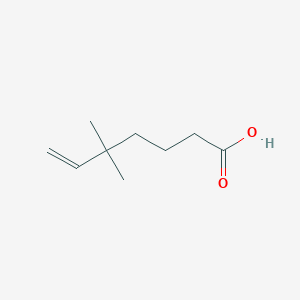
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)

